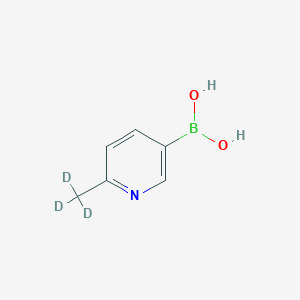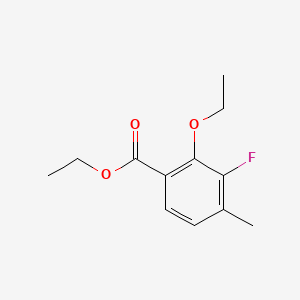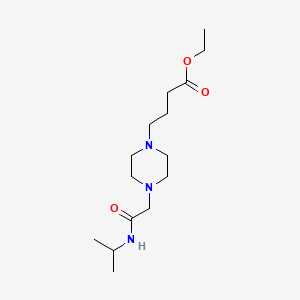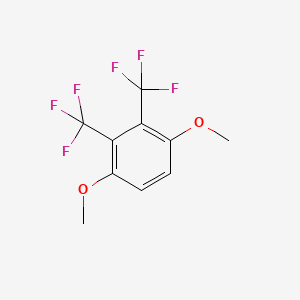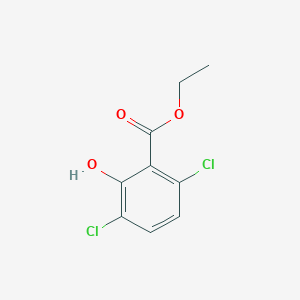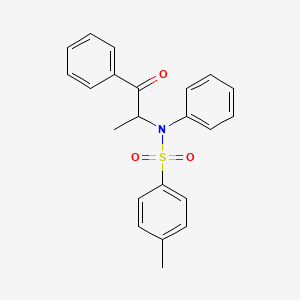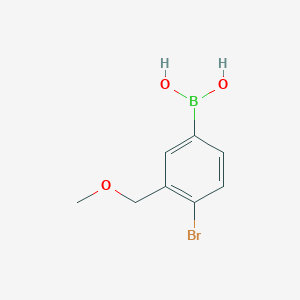![molecular formula C18H19N3OS B14023926 3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione CAS No. 64013-54-3](/img/structure/B14023926.png)
3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-1,2,4-Triazole-3-thione,5-[(2,6-dimethylphenoxy)methyl]-2,4-dihydro-4-(2-methylphenyl)- is a heterocyclic compound that has garnered significant interest due to its diverse biological and chemical properties. This compound belongs to the class of 1,2,4-triazoles, which are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-triazole-3-thione derivatives typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with various aldehydes or ketones. For instance, one common method involves the reaction of 4-phenyl-3-thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization with an appropriate aldehyde .
Industrial Production Methods
Industrial production of 3H-1,2,4-triazole-3-thione derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is becoming increasingly important in industrial settings .
化学反应分析
Types of Reactions
3H-1,2,4-Triazole-3-thione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazole derivatives. These products often exhibit enhanced biological activity and improved physicochemical properties .
科学研究应用
3H-1,2,4-Triazole-3-thione derivatives have a wide range of scientific research applications:
作用机制
The mechanism of action of 3H-1,2,4-triazole-3-thione derivatives often involves the inhibition of key enzymes or the disruption of cellular processes. For example, these compounds can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins . Additionally, they can interact with DNA and proteins, leading to the disruption of cellular functions and the induction of apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the thione group.
1,3,4-Thiadiazole: Another heterocyclic compound with similar biological activities.
Benzothiazole: A related compound with a sulfur atom in the ring structure.
Uniqueness
3H-1,2,4-Triazole-3-thione,5-[(2,6-dimethylphenoxy)methyl]-2,4-dihydro-4-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the thione group enhances its ability to interact with biological targets, making it a valuable scaffold for drug design and development .
属性
CAS 编号 |
64013-54-3 |
|---|---|
分子式 |
C18H19N3OS |
分子量 |
325.4 g/mol |
IUPAC 名称 |
3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3OS/c1-12-7-4-5-10-15(12)21-16(19-20-18(21)23)11-22-17-13(2)8-6-9-14(17)3/h4-10H,11H2,1-3H3,(H,20,23) |
InChI 键 |
OCJCXWRKVXFWMF-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)OCC2=NNC(=S)N2C3=CC=CC=C3C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)



